7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Overview
Description
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound with the molecular formula C11H6ClN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine typically involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another method involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles.
Cyclization Reactions: Formation of the oxazolo[5,4-d]pyrimidine ring through cyclization of appropriate precursors.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphorus oxychloride, phosphorus pentachloride, ethyl formate, and sodium ethoxide .
Major Products
The major products formed from these reactions are various substituted oxazolo[5,4-d]pyrimidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry: It has shown promising anticancer activity against several human cancer cell lines, including lung carcinoma, breast adenocarcinoma, and colon adenocarcinoma.
Biological Research: The compound has been evaluated for its inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential use in anti-angiogenic therapies.
Pharmacology: Studies have also explored its pro-apoptotic activity and P-glycoprotein-inhibitory ability.
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . Molecular docking studies have revealed its binding mode to the VEGFR-2 active site, providing insights into its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro[1,3]thiazolo[5,4-d]pyrimidine
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine stands out due to its unique oxazolo[5,4-d]pyrimidine scaffold, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFDYVQGOQQPSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300534 | |
Record name | 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33360-19-9 | |
Record name | NSC137478 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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